2-(Methoxymethoxy)-3-methylbenzaldehyde
Overview
Description
2-(Methoxymethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds under mild conditions, ensuring the stability of the methoxymethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts such as ZrO(OTf)2 has been reported to enhance the methoxymethylation of alcohols and phenols .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxymethoxy group can be substituted under acidic conditions to regenerate the original hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can cleave the methoxymethoxy group.
Major Products Formed
Oxidation: Formation of 2-(Methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-(Methoxymethoxy)-3-methylbenzyl alcohol.
Substitution: Formation of 3-methylbenzaldehyde and methanol.
Scientific Research Applications
2-(Methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-3-methylbenzaldehyde involves the interaction of its functional groups with various molecular targets. The methoxymethoxy group provides steric hindrance, making the compound less reactive under certain conditions. This property is exploited in protecting group chemistry, where the methoxymethoxy group temporarily masks reactive sites on molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent with similar methoxy functionality.
Methoxymethyl ether: A functional group used to protect alcohols in organic synthesis.
Uniqueness
2-(Methoxymethoxy)-3-methylbenzaldehyde is unique due to its combination of a methoxymethoxy group and a benzaldehyde core. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important tool in scientific research and industrial processes.
Properties
IUPAC Name |
2-(methoxymethoxy)-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYKFUYMHYVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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